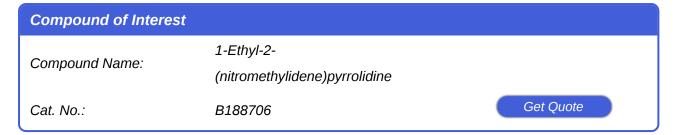


1-Ethyl-2-(nitromethylidene)pyrrolidine structure and properties

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An In-depth Technical Guide to 1-Ethyl-2-(nitromethylidene)pyrrolidine

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of **1-Ethyl-2-(nitromethylidene)pyrrolidine**. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are interested in the synthetic utility and biological relevance of this compound.

Compound Identification and Structure

1-Ethyl-2-(nitromethylidene)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring N-substituted with an ethyl group and a nitromethylidene group at the 2-position.[1] Its systematic IUPAC name is (2Z)-**1-ethyl-2-(nitromethylidene)pyrrolidine**.[1]



Identifier	Value
CAS Number	26171-04-0[1][2][3]
Molecular Formula	C7H12N2O2[1][2]
Molecular Weight	156.18 g/mol [1][4]
IUPAC Name	(2Z)-1-ethyl-2-(nitromethylidene)pyrrolidine[1]
InChI	InChI=1S/C7H12N2O2/c1-2-8-5-3-4-7(8)6- 9(10)11/h6H,2-5H2,1H3/b7-6-[1]
InChlKey	MSXAUUYIGJZVTR-SREVYHEPSA-N[1]
SMILES	CCN\1CCC/C1=C/INVALID-LINK[O-][1]
Synonyms	1-Ethyl-2-(nitromethylene)pyrrolidine, EINECS 247-494-6[1][2]

Physicochemical Properties

The properties of **1-Ethyl-2-(nitromethylidene)pyrrolidine** are summarized below. It is a crystalline solid at room temperature.[5] The nitromethylidene group, being highly electron-withdrawing, significantly influences the molecule's reactivity.[4]



Property	Value	Source
Melting Point	126 to 128 °C	[5][6]
Boiling Point	245.8°C at 760 mmHg	[2]
237.7±13.0 °C (Predicted)	[7]	
Density	1.193 g/cm ³	[2]
1.046±0.06 g/cm³ (Predicted)	[7]	
Refractive Index	1.581	[2]
Flash Point	102.4°C	[2]
рКа	7.51±0.20 (Predicted)	[7]
LogP	1.2 (Computed)	[1]

Synthesis Protocols

The synthesis of **1-Ethyl-2-(nitromethylidene)pyrrolidine** typically starts from 1-Ethyl-2-pyrrolidinone. Two common methods are detailed below.

Method 1: Synthesis via Vilsmeier-Haack Type Reaction

This method involves the activation of 1-Ethyl-2-pyrrolidinone with an activating agent like phosphorus oxychloride (POCl₃) or thionyl chloride to form a Vilsmeier salt intermediate.[8] This intermediate is then reacted with nitromethane in the presence of a strong base such as sodium methoxide.[4][8]

Experimental Protocol:

- To a solution of 1-Ethyl-2-pyrrolidinone in a suitable solvent (e.g., dichloromethane, chloroform), add POCl₃ or thionyl chloride.[8] The optimal molar ratio of 1-ethyl-pyrrolidone to POCl₃ is 1:1.1.[4]
- Stir the mixture to form the Vilsmeier salt intermediate.[8]



- In a separate flask, prepare a solution of sodium methoxide in methanol. The optimal molar ratio of 1-ethyl-pyrrolidone to sodium methoxide is 1:2.6.[4]
- Cool the sodium methoxide solution and add nitromethane. The optimal molar ratio of 1ethyl-pyrrolidone to nitromethane is 1:1.2.[4]
- Add the Vilsmeier salt intermediate to the nitromethane/sodium methoxide solution while maintaining a reaction temperature between 0°C and 10°C.[4][8]
- Allow the reaction to proceed for 10 to 15 hours with stirring.[4][8]
- Upon completion, proceed with standard aqueous workup and extraction with an organic solvent.
- Purify the product, for instance, by crystallization to yield 1-Ethyl-2-(nitromethylidene)pyrrolidine. A yield of over 70% can be achieved with this method.[8]

Caption: Synthesis workflow via Vilsmeier intermediate.

Method 2: Synthesis via O-Alkylation

This route begins with the O-alkylation of the precursor lactam, 1-ethyl-2-pyrrolidinone, to form a more reactive cyclic imino ether intermediate.[4] This is followed by reaction with nitromethane.

Experimental Protocol:

- Warm a solution of 11.3 g of 1-ethyl-2-pyrrolidinone in 12.6 g of dimethyl sulfate at 60 to 63°C for 1.5 hours with stirring.[5][6]
- Cool the resulting mixture and add a methoxide solution (prepared by dissolving 2.3 g of sodium in 70 ml of anhydrous methanol) dropwise with stirring.[5][6]
- Stir the mixture for 30 minutes.[5][6]
- Add 9.2 g of nitromethane to the mixture and stir for one hour at room temperature. [5][6]
- Allow the reaction mixture to stand overnight.[5][6]



- Remove the methanol by evaporation under reduced pressure.[5][6]
- Mix the residue with 150 ml of water and extract three times with a total of 50 ml of chloroform.[5][6]
- Dry the chloroform layer, evaporate the solvent, and wash the residue with ether to obtain crystals of 1-ethyl-2-nitromethylene pyrrolidine.[5][6]

Chemical Reactivity and Applications Dual Reactivity

The nitromethylidene group imparts dual reactivity to the molecule.

- Michael Acceptor: The strong electron-withdrawing nature of the nitro group makes the double bond electron-deficient. This renders the β-carbon highly susceptible to nucleophilic attack, making the compound an excellent Michael acceptor.[4]
- Enamine-like Nucleophilicity: The lone pair of electrons on the pyrrolidine nitrogen can delocalize into the nitromethylidene moiety. This resonance increases the electron density on the exocyclic α-carbon, giving it nucleophilic character and making it susceptible to attack by electrophiles.[4]

Key Intermediate for Sulpiride Synthesis

1-Ethyl-2-(nitromethylidene)pyrrolidine is a crucial intermediate in the synthesis of 1-ethyl-2-aminomethylpyrrolidine, which is a key precursor for the atypical antipsychotic drug Sulpiride. [4][8] The primary transformation is the reduction of the nitromethylidene group to an aminomethyl group.[4]

Caption: Pathway to the antipsychotic drug Sulpiride.

Experimental Protocol for Hydrogenation:

• To a solution of 23.4 g of 1-ethyl-2-nitromethylene pyrrolidine in 500 ml of methanol, add approximately 5 g of Raney nickel catalyst.[6][9]



- Hydrogenate the mixture at atmospheric pressure and room temperature for about 5 hours until 4 molar equivalents of hydrogen are absorbed.[6]
- Alternatively, use a palladium-on-carbon catalyst with a mixture of carbon dioxide and hydrogen.[4][9] The reaction can be run at a pressure of 1-10 atm and a temperature of 25-100 °C.[9]
- After the reaction is complete, filter the mixture to remove the catalyst.[6]
- Evaporate the solvent under reduced pressure.[6]
- Distill the residue to obtain oily 2-aminomethyl-1-ethylpyrrolidine.[6][10]

Biological Activity and Toxicology Mechanism of Action

Compounds of the nitromethylene class are known to be neurotoxic.[1] **1-Ethyl-2-** (nitromethylidene)pyrrolidine is described as a fast-acting neurotoxicant that functions as a neurotransmitter mimic.[1] It exhibits both excitatory and depressant effects, ultimately leading to the blockage of postsynaptic nicotinic receptors.[1] The pyrrolidine scaffold itself is a common feature in many biologically active molecules and drugs.[11]

Caption: Interaction with postsynaptic nicotinic receptors.

Safety and Hazards

The compound is classified as an irritant.[1] According to GHS classifications from PubChem, it is associated with the following hazards:

Hazard Code	Description
H315	Causes skin irritation[1]
H319	Causes serious eye irritation[1]
H335	May cause respiratory irritation[1]



Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and eye protection, should be followed when handling this compound.[12]

Spectroscopic Data

Detailed, publicly accessible spectroscopic data such as ¹H NMR, ¹³C NMR, or IR spectra for **1-Ethyl-2-(nitromethylidene)pyrrolidine** are not readily available in the searched literature. However, data for the common starting material, **1-Ethyl-2-pyrrolidinone**, is available and can serve as a reference for monitoring its conversion.

Spectroscopic Data for 1-Ethyl-2-pyrrolidinone (Precursor):

- ¹H NMR Spectrum: Available in various databases.[13]
- IR Spectrum: Available in the NIST WebBook.[14]
- Mass Spectrum (EI): Available in the NIST WebBook.[15]

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